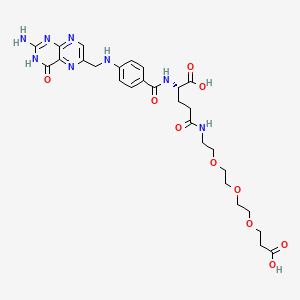

Folate-PEG3-C2-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H36N8O10 |

|---|---|

Molecular Weight |

644.6 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H36N8O10/c29-28-35-24-23(26(41)36-28)33-19(16-32-24)15-31-18-3-1-17(2-4-18)25(40)34-20(27(42)43)5-6-21(37)30-8-10-45-12-14-46-13-11-44-9-7-22(38)39/h1-4,16,20,31H,5-15H2,(H,30,37)(H,34,40)(H,38,39)(H,42,43)(H3,29,32,35,36,41)/t20-/m0/s1 |

InChI Key |

ZRMDXRKPSYWJMC-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Folate-PEG3-C2-acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

Folate-PEG3-C2-acid is a heterobifunctional linker molecule designed for targeted drug delivery and the synthesis of advanced therapeutic agents such as proteolysis-targeting chimeras (PROTACs). This molecule is composed of three key functional units:

-

Folic Acid: A targeting moiety that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2]

-

Polyethylene Glycol (PEG) Spacer: A three-unit PEG chain that enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer between the targeting and functional ends of the molecule.[3][4]

-

Carboxylic Acid Terminus: A reactive group that allows for covalent conjugation to amine-containing molecules, such as drugs, imaging agents, or other components of a therapeutic construct.[5]

The strategic combination of these components enables the targeted delivery of conjugated payloads to FR-positive cells, thereby increasing therapeutic efficacy and reducing off-target toxicity.[6]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and similar derivatives, compiled from supplier data sheets and relevant literature.

| Property | Value/Characteristic |

| Molecular Formula | C28H36N8O10 |

| Molecular Weight | 644.64 g/mol |

| Appearance | Yellow to orange solid |

| Purity | Typically >95% (as determined by HPLC) |

| Solubility | Soluble in DMSO and DMF |

| Storage Conditions | Store at -20°C, protected from light |

Experimental Protocols

Synthesis of Folate-PEG-Acid

The synthesis of Folate-PEG-acid derivatives generally involves a multi-step process. Below is a representative protocol adapted from methodologies described for similar compounds.[3][7][8]

Materials:

-

Folic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amino-PEG3-C2-acid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Diethyl ether for precipitation

-

Appropriate solvents for purification (e.g., water, acetonitrile for HPLC)

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO.

-

Add NHS (1.1 eq) and EDC or DCC (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature in the dark for 4-6 hours to form the NHS-activated folate ester.

-

-

Conjugation to PEG Linker:

-

In a separate flask, dissolve Amino-PEG3-C2-acid in anhydrous DMSO.

-

Add TEA or DIPEA (2-3 eq) to the solution.

-

Slowly add the activated folic acid solution to the Amino-PEG3-C2-acid solution.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring in the dark.

-

-

Purification:

-

The crude product is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

-

A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase.

-

Fractions containing the desired product are collected, pooled, and lyophilized to yield the purified this compound.

-

Characterization Methods

| Technique | Purpose & Expected Observations |

| ¹H NMR Spectroscopy | To confirm the structure of the final product. Characteristic aromatic proton signals from folic acid are expected between 6.5 and 8.5 ppm, and a prominent signal for the PEG methylene protons should appear around 3.6 ppm.[11][12] |

| Mass Spectrometry | To verify the molecular weight of the synthesized compound. |

| FTIR Spectroscopy | To identify key functional groups. The formation of the amide bond is confirmed by characteristic absorption bands.[5] |

| Analytical HPLC | To assess the purity of the final product.[9][] |

Signaling Pathways and Logical Relationships

Folate Receptor-Mediated Endocytosis

This compound-conjugated therapeutics are internalized by cells through folate receptor-mediated endocytosis. The following diagram illustrates this pathway.[6][14]

Caption: Folate receptor-mediated endocytosis of a folate-conjugated drug.

PROTAC Mechanism of Action

When incorporated into a PROTAC, the this compound serves as part of the linker connecting the target protein ligand and the E3 ligase ligand. The general mechanism of action for a PROTAC is depicted below.[15][16][17]

Caption: The catalytic cycle of a PROTAC leading to target protein degradation.

Quantitative Data from Applications

The following table summarizes quantitative data from studies utilizing folate-PEG functionalized nanoparticles for targeted drug delivery.

| Parameter | Nanoparticle System | Drug | Cell Line(s) | Key Findings |

| Particle Size | PLGA-PEG-Folate | Vincristine Sulfate & ε-viniferine | - | 82.76 ± 22.42 nm (non-lyophilized)[18] |

| Zeta Potential | PLGA-PEG-Folate | Vincristine Sulfate & ε-viniferine | - | -8.33 ± 3.68 mV (non-lyophilized)[18] |

| Drug Loading | PLGA-PEG-Folate | Vincristine Sulfate & ε-viniferine | - | 2.60 ± 0.20% and 8.87 ± 0.68% respectively[18] |

| Cellular Uptake | Folate-PEGylated Zein | Paclitaxel | KB (FR+) vs. A549 (FR-) | Significantly higher uptake in FR+ cells[17] |

| In Vivo Tumor Growth Inhibition | Folate-PEGylated Zein | Paclitaxel | KB tumor-bearing mice | Enhanced tumor regression compared to non-targeted nanoparticles[17] |

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Folic Acid PEG Linker - ADC Linkers | AxisPharm [axispharm.com]

- 5. Folate-PEG-COOH - CD Bioparticles [cd-bioparticles.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ars.usda.gov [ars.usda.gov]

- 10. Use of the affinity/HPLC method for quantitative estimation of folic acid in enriched cereal-grain products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 14. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Folate-PEG3-C2-Acid in Targeted Protein Degradation

For researchers, scientists, and drug development professionals, understanding the nuanced functionalities of each component in a complex therapeutic molecule is paramount. This guide provides a detailed examination of Folate-PEG3-C2-acid, a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While not possessing a direct mechanism of action as a standalone entity, its role is integral to the efficacy of the final PROTAC molecule.

The PROTAC Paradigm: A Brief Overview

PROTACs represent a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the degradation of specific target proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

This compound: A Trifunctional Component for Targeted Delivery

This compound is a thoughtfully designed chemical entity that serves a dual purpose in the construction of a PROTAC: it acts as a targeting moiety and a flexible linker. It is the acid fragment of Folate-PEG3-NHS ester and is utilized in the synthesis of PROTAC molecules.[1]

The Folate Ligand: A Homing Beacon for Cancer Cells

The folate component of the molecule is a derivative of folic acid (Vitamin B9), a crucial nutrient for cell growth and DNA synthesis.[2] Many cancer cells, in their state of rapid proliferation, overexpress the folate receptor (FR) on their surface to meet their high demand for this vitamin. This overexpression provides a specific marker for targeted drug delivery. By incorporating a folate ligand, a PROTAC can be selectively directed to cancer cells, minimizing off-target effects on healthy tissues.

The mechanism of entry into the cell is receptor-mediated endocytosis.[2] The folate-conjugated PROTAC binds to the folate receptor on the cell surface, and the complex is then internalized within an endosome.

The PEG3-C2-Acid Linker: Providing Space and Favorable Properties

The polyethylene glycol (PEG) and the C2-acid components form the linker portion of the molecule. This linker is not merely a passive connector but plays a crucial role in the overall efficacy of the PROTAC.

-

PEG3 (Triethylene Glycol): The three ethylene glycol units provide a flexible and hydrophilic spacer. This is critical for several reasons:

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG linker allow the target protein and the E3 ligase to adopt the optimal orientation for efficient ubiquitination.

-

Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of the entire PROTAC molecule, which is often a challenge in drug development.

-

Reduced Immunogenicity: PEGylation is a well-established technique to reduce the immunogenicity of therapeutic molecules.[3]

-

-

C2-Acid (Carboxylic Acid): The terminal carboxylic acid group provides a reactive handle for conjugation. This allows for the covalent attachment of the linker to the E3 ligase ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

Conceptual Mechanism of Action of a Folate-Targeted PROTAC

The overarching mechanism of a PROTAC utilizing a this compound linker can be summarized in the following steps:

-

Targeted Delivery: The folate moiety of the PROTAC binds to the overexpressed folate receptors on the surface of a cancer cell.

-

Internalization: The entire PROTAC-receptor complex is internalized into the cell via endocytosis.

-

Ternary Complex Formation: Once inside the cell, the PROTAC binds simultaneously to the target protein of interest and an E3 ubiquitin ligase (e.g., Cereblon or VHL). The PEG linker provides the necessary flexibility for this complex to form.

-

Ubiquitination: The E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein, forming a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can participate in further rounds of protein degradation.

Data Presentation: Key Parameters for Evaluating a Folate-Targeted PROTAC

When developing a novel PROTAC using the this compound linker, several quantitative parameters must be assessed to determine its efficacy. The following table provides a template for organizing such data.

| Parameter | Description | Experimental Method | Example Value |

| Binding Affinity (Target) | The affinity of the PROTAC for the target protein. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Kd = 100 nM |

| Binding Affinity (E3 Ligase) | The affinity of the PROTAC for the E3 ligase. | ITC, SPR | Kd = 250 nM |

| Ternary Complex Formation | The cooperativity of the formation of the target-PROTAC-E3 ligase complex. | Fluorescence Polarization, Time-Resolved FRET | α = 5 |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western | DC50 = 50 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western | Dmax = 95% |

| Cellular Permeability | The ability of the PROTAC to cross the cell membrane. | Parallel Artificial Membrane Permeability Assay (PAMPA) | Pe = 10 x 10^-6 cm/s |

| In Vitro Cytotoxicity | The concentration of the PROTAC that inhibits 50% of cell growth in cancer cell lines. | MTT Assay, CellTiter-Glo Assay | IC50 = 200 nM |

Experimental Protocols

The following outlines the general methodologies for the synthesis and evaluation of a folate-targeted PROTAC incorporating the this compound linker.

Synthesis of the Folate-Targeted PROTAC

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

-

Coupling to the E3 Ligase Ligand: An E3 ligase ligand containing a free amine group is added to the activated this compound solution. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to yield the final folate-targeted PROTAC.

-

Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of the PROTAC

-

Cell Culture: Folate receptor-positive cancer cell lines (e.g., HeLa, KB) and a folate receptor-negative control cell line are cultured under standard conditions.

-

Western Blot Analysis for Protein Degradation:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

The cells are lysed, and the total protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the extent of protein degradation.

-

-

Cell Viability Assay:

-

Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC.

-

After a set incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, CellTiter-Glo) is added.

-

The absorbance or luminescence is measured to determine the percentage of viable cells relative to a vehicle-treated control.

-

Visualizations

The following diagrams illustrate the conceptual framework of a folate-targeted PROTAC's mechanism of action and a general experimental workflow.

Caption: Conceptual signaling pathway of a Folate-Targeted PROTAC.

Caption: General experimental workflow for PROTAC synthesis and evaluation.

References

The Role of Folate in Targeted Drug Delivery: A Technical Guide

Introduction

The selective delivery of therapeutic agents to cancer cells remains a paramount challenge in oncology. An ideal targeted drug delivery system enhances the therapeutic index of a drug by increasing its concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicity. One of the most extensively investigated and promising strategies for cancer cell-specific targeting involves leveraging the folate receptor (FR). This technical guide provides an in-depth exploration of the role of folate in targeted drug delivery, intended for researchers, scientists, and drug development professionals. We will delve into the molecular basis of folate targeting, the design and synthesis of folate-drug conjugates and nanoparticles, methodologies for their evaluation, and a summary of key quantitative data from preclinical and clinical studies.

The Rationale for Folate-Targeted Drug Delivery

The utility of folic acid (a synthetic form of the B vitamin folate) as a targeting ligand stems from the differential expression of its primary receptor, the folate receptor alpha (FRα), between cancerous and normal tissues.

1.1. Folate Receptor Overexpression in Cancer

FRα, a glycosylphosphatidylinositol (GPI)-anchored membrane protein, is significantly overexpressed in a wide array of human cancers, including those of the ovary, breast, lung, endometrium, and kidney.[1][2][3] In some epithelial-derived cancers, FRα overexpression can be 100 to 300 times higher than in normal cells.[1] This overexpression is often correlated with higher tumor grade and stage, and in some cases, a poorer prognosis.[4][5] For instance, in ovarian cancer, FRα is overexpressed in approximately 80% of epithelial cases.[4] Conversely, its expression in normal tissues is highly restricted, primarily to the apical surfaces of certain polarized epithelial cells, such as those in the kidneys, where it is less accessible to systemically administered drugs.[6] This stark contrast in expression levels provides a molecular basis for the selective targeting of cancer cells.

1.2. Mechanism of Uptake: Folate Receptor-Mediated Endocytosis

Folate and its conjugates are internalized into cells via receptor-mediated endocytosis.[7][8] Upon binding of a folate-conjugated therapeutic to the FRα on the cell surface, the plasma membrane invaginates to form an endosome, enclosing the receptor-ligand complex.[9][10] This endosome then traffics into the cell and acidifies to a pH of approximately 5.[9] The acidic environment induces a conformational change in the folate receptor, leading to the release of the folate-conjugated cargo.[9][10] The therapeutic agent is then free to exert its cytotoxic effect within the cell, while the folate receptor is recycled back to the cell surface, ready to bind to another ligand.[9] This efficient internalization and recycling process makes the folate receptor an attractive target for delivering a variety of therapeutic payloads.

Design and Synthesis of Folate-Targeted Delivery Systems

Two primary strategies have been developed to exploit the folate receptor for targeted drug delivery: folate-drug conjugates and folate-functionalized nanoparticles.[11][12]

2.1. Folate-Drug Conjugates

In this approach, a therapeutic agent is directly linked to a folic acid molecule, often through a spacer. Folic acid is well-suited for this purpose due to its small size, simple conjugation chemistry, high stability, and presumed lack of immunogenicity.[2][12] The conjugation is typically achieved via the γ-carboxyl group of the glutamic acid residue of folic acid, which does not interfere with its binding to the folate receptor.[12] A variety of cytotoxic agents have been conjugated to folate, including maytansinoids, epothilones, and tubulysins.[4]

2.2. Folate-Functionalized Nanoparticles

This strategy involves decorating the surface of nanocarriers, such as liposomes, polymers, or metallic nanoparticles, with folic acid.[8][11] The nanoparticle encapsulates the therapeutic agent, protecting it from degradation in the bloodstream and allowing for a higher drug payload. The folate ligands on the surface of the nanoparticle facilitate its binding to and uptake by FR-positive cancer cells.[11] Various types of nanoparticles, including those made from poly(lactic-co-glycolic acid) (PLGA), silica, and iron oxide, have been functionalized with folate for the targeted delivery of drugs like cisplatin, paclitaxel, and doxorubicin.[11][13] A polyethylene glycol (PEG) spacer is often used to extend the folate ligand from the nanoparticle surface, which is crucial for effective receptor recognition.[2]

Quantitative Data on Folate-Targeted Systems

The efficacy of folate-targeted drug delivery systems has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of Folate-Targeted Therapeutics

| Cell Line | Drug Delivery System | IC50 (Targeted) | IC50 (Non-Targeted/Free Drug) | Fold Improvement | Reference |

| A2780 (Ovarian) | Folate-Targeted Magnetic Nanoparticles (Doxorubicin) | Not specified, but 10.33-fold lower | Not specified | 10.33 | [14] |

| OVCAR3 (Ovarian) | Folate-Targeted Magnetic Nanoparticles (Doxorubicin) | Not specified, but 3.93-fold lower | Not specified | 3.93 | [14] |

| A2780/AD (Ovarian) | Folate-PEG-AZT Conjugate | ~5 µM | ~100 µM (AZT alone) | ~20 | [15] |

| HeLa (Cervical) | Folate-Functionalized Nanosuspension | Significantly higher cytotoxicity | Lower cytotoxicity | Not specified | [16] |

Table 2: Characteristics of Folate-Functionalized Nanoparticles

| Nanoparticle Type | Drug(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Reference |

| PLGA-PEG-Folate | Vincristine Sulfate (VS) & ε-Viniferine (EV) | 82.76 ± 22.42 | 0.311 ± 0.015 | -8.33 ± 3.68 | 2.60 ± 0.20 (VS), 8.87 ± 0.68 (EV) | [17] |

| Magnetic Nanoparticles | Doxorubicin | 91.2 ± 20.8 | Not specified | Not specified | Not specified | [14] |

| Submicrohydrogel | 5-Fluorouracil | 601 ± 28 | Not specified | Not specified | 1.63 - 4.68 | [18] |

Table 3: Clinical Trial Data for Folate-Targeted Therapies

| Drug | Phase | Cancer Type(s) | Key Efficacy Data | Reference |

| ZW191 (ADC) | I | Gynecological Cancers | 64% overall response rate at doses ≥6.4mg/kg | [19][20] |

| ZW191 (ADC) | I | All Response-Evaluable Participants | 44% objective response rate across all dose levels | [19][20][21] |

| BMS-753493 (Epofolate) | I | Metastatic Tumors | MTD evaluated | [4] |

| EC1456 (Folic acid-tubulysin) | I | Advanced NSCLC, Ovarian Cancer, TNBC | Undergoing evaluation | [4] |

| IMGN853 (Anti-FRα mAb-DM4) | I/II | Epithelial Ovarian Cancer & other FRα-positive tumors | Undergoing evaluation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments in the development and evaluation of folate-targeted drug delivery systems.

4.1. Synthesis of a Folate-PEG-Drug Conjugate

This protocol outlines a general approach for synthesizing a folate-polyethylene glycol-drug conjugate.

-

Folic Acid Activation: Activate the γ-carboxyl group of folic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dimethyl sulfoxide (DMSO).

-

PEGylation of Folic Acid: React the activated folic acid with an amino-terminated polyethylene glycol (NH2-PEG-linker) to form a folate-PEG-linker intermediate. The linker may have another functional group on its distal end for subsequent conjugation to the drug.

-

Drug Modification (if necessary): Introduce a reactive functional group onto the drug molecule that is complementary to the functional group on the PEG linker.

-

Conjugation: React the folate-PEG-linker with the modified drug to form the final folate-PEG-drug conjugate.

-

Purification and Characterization: Purify the conjugate using techniques like high-performance liquid chromatography (HPLC). Characterize the final product using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.[15][17][22][23][24][25][26]

4.2. Preparation of Folate-Targeted Liposomes

This protocol describes the preparation of folate-functionalized liposomes encapsulating a hydrophilic drug.

-

Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and a folate-PEG-lipid conjugate in an organic solvent. Evaporate the solvent to form a thin lipid film.

-

Hydration: Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. This process forms multilamellar vesicles (MLVs).

-

Size Reduction: Subject the MLVs to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

-

Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

-

Characterization: Characterize the folate-targeted liposomes for their size, polydispersity index, zeta potential, drug encapsulation efficiency, and folate conjugation efficiency.[2]

4.3. In Vitro Evaluation of Folate-Targeted Systems

4.3.1. Cell Culture

Culture FR-positive cancer cell lines (e.g., KB, HeLa, IGROV-1) and FR-negative control cell lines in appropriate media.[6][27]

4.3.2. Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the folate-targeted drug, the non-targeted drug, and the free drug for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.[28]

4.3.3. Cellular Uptake Studies

-

Treat FR-positive and FR-negative cells with a fluorescently labeled folate-targeted formulation.

-

To demonstrate receptor specificity, include a control group where FR-positive cells are pre-incubated with an excess of free folic acid to block the folate receptors.

-

After incubation, wash the cells to remove the unbound formulation.

-

Analyze the cellular uptake of the fluorescently labeled formulation using flow cytometry or fluorescence microscopy.[29]

4.4. In Vivo Evaluation in Animal Models

-

Tumor Xenograft Model: Induce tumors in immunocompromised mice by subcutaneously injecting FR-positive cancer cells.[6][27]

-

Treatment: Once the tumors reach a certain size, randomly assign the mice to different treatment groups: saline control, free drug, non-targeted formulation, and folate-targeted formulation. Administer the treatments intravenously.

-

Tumor Growth Inhibition: Monitor tumor volume and body weight of the mice over time. At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Biodistribution: At various time points after injection of a labeled formulation, harvest major organs and tumors to determine the concentration of the formulation in each tissue. This helps to assess the targeting efficiency and clearance of the delivery system.[16][30]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.

5.1. Folate Receptor-Mediated Endocytosis Pathway

Caption: Folate Receptor-Mediated Endocytosis Pathway.

5.2. Experimental Workflow for Folate-Targeted Drug Delivery

Caption: Experimental Workflow for Folate-Targeted Drug Delivery.

5.3. Logical Design of a Folate-Drug Conjugate

Caption: Logical Design of a Folate-Drug Conjugate.

Conclusion and Future Perspectives

Folate receptor-targeted drug delivery represents a clinically validated and highly promising strategy for enhancing the efficacy and safety of cancer chemotherapy. The high overexpression of FRα in various cancers, coupled with its restricted expression in normal tissues, provides a broad therapeutic window. Both folate-drug conjugates and folate-functionalized nanoparticles have demonstrated significant potential in preclinical and clinical settings. Future research will likely focus on the development of novel folate-drug conjugates with improved linker technologies for more controlled drug release, the design of multifunctional nanoparticles for combination therapy and theranostics, and the identification of patient populations most likely to benefit from these targeted therapies through robust biomarker strategies. As our understanding of the molecular intricacies of folate receptor biology and tumor microenvironments deepens, so too will our ability to design more sophisticated and effective folate-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. musechem.com [musechem.com]

- 4. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate receptor overexpression is associated with poor outcome in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization [mdpi.com]

- 7. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting of nanoparticles: folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 11. mdpi.com [mdpi.com]

- 12. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinmedjournals.org [clinmedjournals.org]

- 14. In vitro and in vivo evaluation of folate receptor-targeted a novel magnetic drug delivery system for ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro and In Vivo Evaluation of a Folate-Targeted Copolymeric Submicrohydrogel Based on N-Isopropylacrylamide as 5-Fluorouracil Delivery System [mdpi.com]

- 19. biospace.com [biospace.com]

- 20. Zymeworks Presents Initial Clinical Data from the Phase 1 trial of ZW191, an Antibody-Drug Conjugate Targeting Folate Receptor-⍺ at AACR-NCI-EORTC Conference | Financial Post [financialpost.com]

- 21. Zymeworks reports Phase I data for ZW191 ADC [clinicaltrialsarena.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Novel Synthetic Strategies Enable the Efficient Development of Folate Conjugates for Cancer Radiotheranostics [figshare.com]

- 25. A General Protocol for Synthesizing Thiolated Folate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Novel Folic Acid Receptor-Targeted Drug Delivery System Based on Curcumin-Loaded β-Cyclodextrin Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

The Pivotal Role of PEG Linkers in PROTAC-Mediated Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing a myriad of properties from solubility and cell permeability to the stability of the crucial ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the function of PEG linkers in PROTACs, detailing their impact on pharmacokinetic and pharmacodynamic parameters. We present a compilation of quantitative data from various studies, detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs, and visualizations of the underlying biological pathways and experimental workflows to offer a thorough resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism of action allows for the degradation of a wide range of target proteins, including those that have been traditionally considered "undruggable."[3]

The Critical Function of the Linker

The linker is not merely a passive spacer but an active contributor to the overall performance of a PROTAC. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4] The linker's properties also dictate the physicochemical characteristics of the PROTAC, such as its solubility, cell permeability, and metabolic stability.[5]

Polyethylene Glycol (PEG) Linkers: A Key to Optimizing PROTACs

PEG linkers are composed of repeating ethylene glycol units and are widely utilized in PROTAC design due to their favorable properties.

Enhancing Solubility and Permeability

A major challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers, being hydrophilic, can significantly improve the solubility of PROTACs, which is crucial for their administration and bioavailability.[5] Furthermore, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, a phenomenon that can paradoxically enhance cell membrane permeability.[6]

Modulating Ternary Complex Formation and Degradation Efficacy

The length of the PEG linker is a critical parameter that dictates the distance and orientation between the POI and the E3 ligase within the ternary complex. An optimal linker length is essential for productive ubiquitination. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where the ubiquitin cannot be efficiently transferred to the POI.[3]

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is target-dependent and must be empirically determined. The following table summarizes quantitative data from various studies on the impact of PEG linker length on the degradation of the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.

| PROTAC | Target Protein | E3 Ligase Ligand | Warhead | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | Reference |

| dBET1 analogue | BRD4 | Pomalidomide | JQ1 | 0 | < 500 | > 90 | H661 | 24 | [4] |

| dBET1 analogue | BRD4 | Pomalidomide | JQ1 | 1 | > 5000 | N/A | H661 | 24 | [4] |

| dBET1 analogue | BRD4 | Pomalidomide | JQ1 | 2 | > 5000 | N/A | H661 | 24 | [4] |

| dBET1 analogue | BRD4 | Pomalidomide | JQ1 | 4 | < 500 | > 90 | H661 | 24 | [4] |

| dBET1 analogue | BRD4 | Pomalidomide | JQ1 | 5 | < 500 | > 90 | H661 | 24 | [4] |

| MZ1 | BRD4 | VH032 | JQ1 | 3 | ~25 | > 90 | HeLa | 24 | [7] |

| PROTAC 1 | BRD4 | Pomalidomide | OTX015 | Optimized PEG | < 1 | > 90 | Burkitt's lymphoma | 18 | [8] |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC efficacy. The optimal linker length can vary significantly between different target proteins and E3 ligases. The data presented here for BRD4 highlights a non-linear relationship between PEG linker length and degradation potency, emphasizing the need for careful optimization for each PROTAC system.

Experimental Protocols

General Protocol for Liquid-Phase Synthesis of a BRD4-Targeting PROTAC with a PEG Linker (MZ1 Analogue)

This protocol outlines the general steps for synthesizing a PROTAC that targets BRD4 for degradation by recruiting the VHL E3 ligase, using a PEG linker.

Materials:

-

JQ1 (BRD4 inhibitor)

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (PEG3-NH-Boc)

-

VH032 (VHL ligand)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Synthesis of JQ1-Linker Intermediate: a. Dissolve JQ1 in DMF. b. Add HATU and DIPEA to activate the carboxylic acid group of JQ1. c. Add tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate to the reaction mixture and stir at room temperature overnight. d. Purify the product by flash chromatography to obtain the JQ1-PEG3-NH-Boc intermediate. e. Remove the Boc protecting group by treating the intermediate with a solution of TFA in DCM. f. Purify the resulting JQ1-PEG3-NH2 by HPLC.

-

Synthesis of VHL-Ligand Intermediate: a. Couple (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid with VH032 using HATU and DIPEA in DMF. b. Purify the product by flash chromatography. c. Remove the Boc protecting group using TFA in DCM. d. Purify the resulting VHL-amine intermediate by HPLC.

-

Final PROTAC Assembly: a. Dissolve the JQ1-PEG3-NH2 intermediate in DMF. b. Add HATU and DIPEA. c. Add the VHL-amine intermediate to the reaction mixture and stir at room temperature overnight. d. Purify the final PROTAC (MZ1 analogue) by preparative HPLC. e. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Western Blotting for Measuring Protein Degradation

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., HeLa for BRD4)

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for the desired time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: a. Wash the cells with PBS and then lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and then add the chemiluminescent substrate. h. Image the blot using a suitable imaging system. i. Strip the membrane and re-probe with the primary antibody for the loading control.

-

Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein intensity to the loading control intensity. c. Calculate the percentage of protein degradation relative to the DMSO control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

Folate-PEG3-C2-Acid for Cancer Cell Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precision in oncology aims to maximize therapeutic efficacy while minimizing off-target effects. A prominent strategy in this domain is active tumor targeting, which utilizes ligands to direct therapeutic payloads to cancer cells that overexpress specific surface receptors. The folate receptor (FR), particularly the alpha isoform (FR-α), is a well-established tumor marker, frequently overexpressed in a variety of epithelial malignancies—including ovarian, lung, breast, and brain cancers—while exhibiting limited expression in healthy tissues. This differential expression pattern makes the folate receptor an attractive target for selective drug delivery.

Folic acid, a high-affinity ligand for the folate receptor (Kd ≈ 0.1 nM), serves as an ideal targeting moiety due to its small size, lack of immunogenicity, and straightforward conjugation chemistry.[1] When conjugated to therapeutic agents or delivery systems, folic acid facilitates their internalization into cancer cells through receptor-mediated endocytosis.[2][3]

This technical guide focuses on a specific targeting ligand, Folate-PEG3-C2-acid . This molecule consists of three key components:

-

Folate: The targeting ligand that binds with high affinity to the folate receptor on cancer cells.

-

Polyethylene Glycol (PEG) Linker (3 units): A short, hydrophilic spacer that enhances water solubility, improves pharmacokinetics, and provides flexibility for optimal receptor binding.[1][4] The length of the PEG linker is a critical parameter, influencing both cellular uptake and in vivo tumor accumulation.[1][5][6]

-

C2-Acid (Carboxylic Acid): A terminal carboxylic acid group that serves as a versatile chemical handle for conjugation to drugs, imaging agents, or nanocarrier systems (e.g., liposomes, nanoparticles, polymers) via amide bond formation.[7][8][9]

This document provides an in-depth overview of the synthesis, mechanism of action, experimental evaluation, and key quantitative data associated with the use of this compound and similar folate-PEG conjugates in cancer cell targeting.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of therapeutic agents using this compound is achieved through the process of folate receptor-mediated endocytosis. This multi-step process ensures the selective internalization of the conjugated payload into FR-positive cancer cells.

-

Binding: The folate moiety of the conjugate binds with high affinity to the folate receptor (FR) on the surface of the cancer cell.[10]

-

Internalization: Upon binding, the receptor-ligand complex is internalized into the cell within a clathrin-coated pit, which then forms an endosome.[11][12]

-

Endosomal Trafficking: The endosome matures, and its internal pH decreases due to the action of proton pumps.

-

Payload Release: The acidic environment of the late endosome or lysosome can trigger the release of the conjugated drug from the delivery system, particularly if an acid-labile linker is employed.

-

Receptor Recycling: The folate receptor is typically recycled back to the cell surface, where it can mediate the uptake of additional conjugates.[10]

This targeted mechanism enhances the intracellular concentration of the therapeutic agent in cancer cells while sparing healthy cells that lack significant folate receptor expression, thereby improving the therapeutic index.

Below is a diagram illustrating the folate receptor-mediated endocytosis pathway.

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Synthesis and Conjugation

The synthesis of this compound and its subsequent conjugation to a payload (e.g., a drug-loaded nanoparticle) is a multi-step process that typically involves standard peptide coupling chemistry.

Synthesis of Folate-PEG-COOH

The synthesis of a folate-PEG-carboxylic acid conjugate generally involves the activation of the γ-carboxyl group of folic acid, which is more reactive than the α-carboxyl group, followed by reaction with an amino-terminated PEG linker that has a protected carboxylic acid at its other end.[13]

A common synthetic route is as follows:

-

Folic Acid Activation: Folic acid is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are added to activate the γ-carboxyl group, forming a more stable NHS ester.[14][15][16]

-

Coupling to PEG: The activated folic acid is then reacted with a heterobifunctional PEG linker, such as H2N-PEG-COOH. The primary amine of the PEG linker attacks the NHS ester of folic acid to form a stable amide bond.

-

Purification: The resulting Folate-PEG-COOH conjugate is purified using techniques like gel-filtration chromatography to remove unreacted starting materials and byproducts.[17]

Conjugation to Amine-Containing Payloads

The terminal carboxylic acid of this compound can be readily conjugated to amine groups present on drugs, polymers, or lipid head groups of nanocarriers.

-

Activation of Folate-PEG-COOH: The carboxylic acid group is activated using EDC/NHS chemistry in an appropriate solvent.[7]

-

Conjugation Reaction: The activated Folate-PEG-NHS ester is then reacted with the amine-containing payload (e.g., an amine-modified nanoparticle surface) under alkaline conditions to form a stable amide linkage.[4]

-

Purification and Characterization: The final folate-targeted conjugate is purified, often by dialysis or size exclusion chromatography, to remove excess unconjugated folate-PEG linker. Characterization is performed using techniques like NMR and FTIR spectroscopy to confirm the successful conjugation.[18][19]

The workflow for the synthesis and conjugation process is illustrated below.

Caption: General workflow for synthesis and conjugation.

Experimental Protocols

The evaluation of this compound targeted systems involves a series of in vitro and in vivo experiments to confirm their physicochemical properties, targeting efficacy, and therapeutic potential.

In Vitro Cellular Uptake Assay

Objective: To quantify the cellular uptake of folate-targeted nanoparticles in folate receptor-positive (FR+) and folate receptor-negative (FR-) cancer cell lines.

Methodology:

-

Cell Culture: Culture FR+ cells (e.g., KB, SKOV3, HeLa, MCF-7) and FR- or low-expression cells as a control.[15][20][21]

-

Nanoparticle Preparation: Prepare fluorescently labeled nanoparticles (e.g., using coumarin-6 or FITC) both with and without folate-PEG conjugation.[20][21]

-

Incubation: Seed cells in multi-well plates and allow them to adhere. Treat the cells with folate-targeted and non-targeted nanoparticles at various concentrations and incubate for a defined period (e.g., 4 hours).[20]

-

Competition Assay (for specificity): In a parallel experiment, pre-incubate FR+ cells with a high concentration of free folic acid before adding the folate-targeted nanoparticles. This will saturate the folate receptors and inhibit the uptake of the targeted nanoparticles, demonstrating receptor-specific binding.[11][20]

-

Quantification: After incubation, wash the cells thoroughly to remove non-internalized nanoparticles. Lyse the cells and measure the intracellular fluorescence using a microplate reader or fluorescence spectrophotometer.[20][21]

-

Visualization (Optional): Visualize the cellular uptake of fluorescent nanoparticles using confocal laser scanning microscopy or fluorescence microscopy.[21]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cell-killing efficacy of a folate-targeted drug formulation compared to the free drug and a non-targeted formulation.

Methodology:

-

Cell Seeding: Seed FR+ cancer cells in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of (i) free drug, (ii) drug-loaded non-targeted nanoparticles, and (iii) drug-loaded folate-targeted nanoparticles. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 (the concentration of drug required to inhibit cell growth by 50%) for each formulation. A lower IC50 value indicates higher cytotoxicity.[21][22]

In Vivo Tumor Targeting and Biodistribution Study

Objective: To evaluate the tumor accumulation and organ distribution of folate-targeted nanoparticles in a tumor-bearing animal model.

Methodology:

-

Animal Model: Establish a subcutaneous tumor model by inoculating FR+ cancer cells into immunodeficient mice (e.g., nude mice).[23]

-

Radiolabeling: Label the nanoparticles (both targeted and non-targeted) with a gamma-emitting radionuclide (e.g., 125I) for quantitative biodistribution or a SPECT imaging agent.[24][25]

-

Administration: Once tumors reach a suitable size, intravenously inject the radiolabeled nanoparticle formulations into the tumor-bearing mice.[23]

-

SPECT/CT Imaging (Optional): At various time points post-injection (e.g., 4, 24, 48 hours), perform SPECT/CT imaging to visualize the localization of the nanoparticles in the tumor and other organs.[24]

-

Biodistribution Analysis: At a predetermined endpoint (e.g., 24 hours post-injection), euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).[24][25]

-

Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Presentation: Express the data as the percentage of injected dose per gram of tissue (%ID/g). Higher tumor accumulation and lower accumulation in non-target organs for the folate-decorated nanoparticles indicate successful in vivo targeting.[24][25]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on folate-targeted nanocarrier systems. These values can vary significantly based on the specific nanoparticle composition, drug, cell line, and animal model used.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

| Nanoparticle System | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Reference |

| Folate-decorated PLA-TPGS NPs | ~50 | Narrow | - | - | [23] |

| Folate-conjugated BSANPs | 70 - 150 | - | - | - | [20] |

| Folate-PLGA-PEG NPs (VCR-loaded) | Favorable | Favorable | Favorable | - | [21] |

| Folate-PLGA-PEG NPs (VS/EV-loaded) | 82.76 ± 22.42 | 0.311 ± 0.015 | -8.33 ± 3.68 | VS: 2.60 ± 0.20, EV: 8.87 ± 0.68 | [18] |

| Folate-decorated rHSA-VBNPs | ~180 | Narrow | - | - | [22] |

Table 2: In Vitro Performance of Folate-Targeted Systems

| System | Cell Line | Metric | Folate-Targeted | Non-Targeted/Free Drug | Improvement Factor | Reference |

| Folate-PEG-AZT conjugate | A2780/AD (ovarian) | Potency | - | AZT | ~20-fold | [14] |

| Folate-PLGA-PEG NPs (VCR) | MCF-7 (breast) | IC50 (24h) | Lower | Higher | 3.91x vs Free VCR | [21] |

| Folate-decorated 125I-SN-38-NPs | MKN7 (gastric) | Cellular Uptake | Higher | Lower | 2.5-fold | [24] |

| Folate-rHSA-VBNPs | S180 (sarcoma) | Tumor Inhibition | 83.20% | 63.50% (VB injection) | - | [22] |

Table 3: In Vivo Tumor Accumulation

| System | Tumor Model | Time Point | Accumulation (%ID/g) Folate-Targeted | Accumulation (%ID/g) Non-Targeted | Reference |

| 125I-SN-38-FA-NPs | MKN7 Xenograft | 24 h | 9.2 ± 0.6 | 3.3 ± 0.6 | [24][25] |

| Doxorubicin Liposomes | KB Xenograft | - | Increased with longer PEG linker | - | [1][6] |

Conclusion

This compound and related folate-PEG conjugates represent a powerful and versatile tool in the development of targeted cancer therapies. The high affinity of folate for its receptor, combined with the favorable properties of the PEG linker and the flexible conjugation chemistry afforded by the terminal carboxylic acid, enables the selective delivery of a wide range of therapeutic and diagnostic agents to tumors. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of novel folate-targeted systems. As research continues to optimize factors such as linker length, ligand density, and nanocarrier design, folate-mediated targeting will undoubtedly play an increasingly important role in the future of precision oncology.

References

- 1. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate targeting - Wikipedia [en.wikipedia.org]

- 3. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Folate-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Folate-PEG-amine, MW 2,000 | BroadPharm [broadpharm.com]

- 8. Folate-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 9. Folic acid PEG acid, Folate-PEG-COOH [nanocs.net]

- 10. seom.org [seom.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Characterizations of Folate-Conjugated PLGA-PEG Nanoparticles Loaded with Dual Agents [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Uptake of folate-conjugated albumin nanoparticles to the SKOV3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. In vitro and in vivo Anticancer Activities of Folate-Decorated Vi...: Ingenta Connect [ingentaconnect.com]

- 23. In vitro and in vivo targeting effect of folate decorated paclitaxel loaded PLA–TPGS nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scienceopen.com [scienceopen.com]

- 25. Folate Decorated Multifunctional Biodegradable Nanoparticles for Gastric Carcinoma Active Targeting Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

The Overexpression of Folate Receptor in Tumors: A Technical Guide for Researchers

October 26, 2025

Executive Summary

The folate receptor (FR), particularly the alpha isoform (FRα), has emerged as a significant biomarker and therapeutic target in oncology. Its overexpression across a spectrum of solid tumors, coupled with restricted expression in normal tissues, presents a unique opportunity for targeted drug delivery and diagnostic applications. This technical guide provides a comprehensive overview of FR overexpression in various malignancies, details key experimental methodologies for its detection and quantification, and elucidates the associated signaling pathways that contribute to tumorigenesis. The information is tailored for researchers, scientists, and drug development professionals, offering a foundational understanding of the critical role of folate receptors in cancer biology and therapy.

Introduction to Folate Receptor and its Role in Cancer

Folate, a B vitamin, is essential for cellular processes involving one-carbon metabolism, which is critical for the synthesis of nucleotides and amino acids, and for DNA methylation.[1] Cancer cells, with their high proliferative rate, have an increased demand for folate. The folate receptor 1 (FOLR1) gene encodes for FRα, a glycosylphosphatidylinositol (GPI)-anchored protein that binds folic acid with high affinity and facilitates its transport into the cell.[1]

While most normal tissues exhibit low to negligible levels of FRα, its expression is significantly upregulated in a variety of epithelial malignancies. This differential expression makes FRα an attractive target for cancer-specific therapies, aiming to deliver cytotoxic agents directly to tumor cells while sparing healthy tissues.[2][3] Overexpression of FRα has been linked to poor prognosis in several cancers, further underscoring its clinical relevance.[3]

Quantitative Analysis of Folate Receptor α (FRα) Expression in Tumors

The degree of FRα overexpression varies considerably among different tumor types and even within histological subtypes. Immunohistochemistry (IHC) is a commonly employed technique to assess FRα expression in tumor tissues. The results are often semi-quantitatively evaluated using an H-score, which incorporates both the percentage of stained tumor cells and the intensity of staining.[4][5][6]

Table 1: FRα Expression in Ovarian Cancer Subtypes [4][7][8]

| Histological Subtype | Percentage of FRα-Positive Cases | Notes |

| High-Grade Serous | ~82% | Highest and most frequent expression.[4][7] |

| Low-Grade Serous | ~40% (FRα-high) | Highly variable expression.[8] |

| Endometrioid | >60% | Significant expression.[7] |

| Clear Cell | >60% | Significant expression.[7] |

| Mucinous | ~22% | Lower prevalence of expression.[7] |

Table 2: FRα Expression in Non-Small Cell Lung Cancer (NSCLC) [9][10][11][12][13]

| Histological Subtype | Percentage of FRα-Positive Cases | Notes |

| Adenocarcinoma | ~74% | Significantly higher expression compared to squamous cell carcinoma.[9][10][11][13] |

| Squamous Cell Carcinoma | ~13% | Low frequency of expression.[9][10][11][13] |

Table 3: FRα Expression in Breast Cancer [2][3][5][6][14]

| Subtype | Percentage of FRα-Positive Cases | Notes |

| Triple-Negative (TNBC) | 37% - 86% | Expression is significantly higher in TNBC, particularly in metastatic settings.[2][3][5][6][14] |

| ER/PR Positive | ~15% | Lower incidence of expression.[14] |

| HER2 Positive | ~16% | Lower incidence of expression.[2] |

Signaling Pathways Associated with Folate Receptor α

Beyond its role in folate uptake, FRα is implicated in intracellular signaling pathways that promote tumor growth, proliferation, and survival.

JAK-STAT3 Signaling Pathway

Binding of folate to FRα can trigger the activation of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This activation is dependent on the co-receptor gp130.[1][15] Phosphorylated STAT3 translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation and angiogenesis, such as Cyclin A2 and Vascular Endothelial Growth Factor (VEGF).[1][16]

ERK1/2 Signaling Pathway

Folate binding to FRα can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[17][18][19] This pathway is crucial for regulating cell proliferation and survival.[18][20] The activation cascade typically involves the recruitment of adaptor proteins and the activation of Ras and Raf kinases upstream of MEK and ERK.[18][19]

Experimental Protocols for Folate Receptor Analysis

Accurate and reproducible methods for detecting and quantifying FRα expression are crucial for both research and clinical applications.

Immunohistochemistry (IHC) for FRα in FFPE Tissues

IHC is the standard method for assessing FRα expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[21][22][23][24][25]

Protocol Outline:

-

Specimen Preparation: Use FFPE tissue sections (4-5 microns) on positively charged slides.[24] Ensure fixation in 10% neutral-buffered formalin for an adequate duration (e.g., 6-72 hours).[23][25]

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[21]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer, such as a modified citrate buffer (pH 6.2), at 95°C for approximately 40 minutes.[14][21][22]

-

Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.[21]

-

Protein Block: Apply a protein block to reduce non-specific background staining.[21]

-

Primary Antibody Incubation: Incubate with a specific monoclonal antibody to FRα (e.g., clone 26B3.F2) for a defined period (e.g., 30 minutes at room temperature).[14][21]

-

Detection System: Utilize a polymer-based detection system (e.g., HRP-polymer) to visualize the primary antibody.[21][22]

-

Chromogen: Apply a chromogen such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.[21]

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with a permanent mounting medium.[21]

Scoring: FRα expression is typically evaluated based on the percentage of tumor cells with membranous staining and the intensity of the staining (0, 1+, 2+, 3+).[5] A common threshold for "FRα-high" status in clinical trials is ≥75% of viable tumor cells with at least moderate (2+) membranous staining.[26][27]

Flow Cytometry for Cell Surface FRα Expression

Flow cytometry allows for the quantitative analysis of FRα expression on the surface of single cells in suspension.[28][29][30]

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension from fresh tissue or cultured cells. For blood samples, perform red blood cell lysis.[31]

-

Fc Receptor Blocking: Incubate cells with an Fc block (e.g., blocking IgG) to prevent non-specific antibody binding.

-

Primary Antibody Staining: Incubate cells with a fluorescently conjugated primary antibody specific for FRα.[28] A triple antibody cocktail can be used to distinguish tumor cells (e.g., anti-BerEP4 for epithelial cells) and exclude leukocytes (e.g., anti-CD45).[28]

-

Washing: Wash the cells with a suitable buffer (e.g., PBS with BSA) to remove unbound antibodies.

-

Data Acquisition: Acquire data on a flow cytometer, collecting signals for forward scatter, side scatter, and the relevant fluorescence channels.[28]

-

Data Analysis: Gate on the cell population of interest and quantify the fluorescence intensity, which corresponds to the level of FRα expression. Calibrated beads can be used to quantify the number of antibody binding sites per cell.[28]

Radioligand Binding Assay for FRα Quantification

This technique provides a highly sensitive method for quantifying functional FRα in tissue homogenates or cell preparations by measuring the binding of a radiolabeled ligand, such as [3H]folic acid.[32][33][34][35][36]

Protocol Outline:

-

Membrane Preparation: Homogenize frozen tissue or cells in a lysis buffer and pellet the membranes through centrifugation.[34]

-

Saturation Binding Assay: Incubate membrane preparations with increasing concentrations of a radiolabeled folate (e.g., [3H]folic acid).[32][34]

-

Determination of Non-specific Binding: In a parallel set of reactions, include a high concentration of unlabeled folate to saturate the receptors and measure non-specific binding.[34]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.[32][34]

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.[32][34]

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Analyze the data using non-linear regression to calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[32]

Conclusion and Future Directions

The overexpression of folate receptor alpha in a wide range of solid tumors provides a compelling rationale for its continued investigation as a diagnostic, prognostic, and therapeutic target. The methodologies detailed in this guide offer robust approaches for the characterization of FRα expression, which is essential for patient stratification and the development of novel targeted therapies. Future research will likely focus on further elucidating the intricate roles of FRα-mediated signaling in tumorigenesis and on optimizing therapeutic strategies that exploit this unique tumor-associated antigen. The continued refinement of quantitative assays will be critical for the clinical implementation of FRα-targeted treatments, ultimately aiming to improve outcomes for patients with FRα-positive cancers.

References

- 1. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Folate Receptor alpha–directed Antibody Therapies Restrict the Growth of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folate receptor alpha (FRA) expression in breast cancer: identification of a new molecular subtype and association with triple negative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate receptor alpha in ovarian cancer tissue and patient serum is associated with disease burden and treatment outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. Folate receptor alpha expression in low-grade serous ovarian cancer: exploring new therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folate Receptor Alpha Expression in Lung Cancer: Diagnostic and Prognostic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Folate receptor alpha expression in lung cancer: diagnostic and prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biocare.net [biocare.net]

- 15. researchgate.net [researchgate.net]

- 16. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. biocare.net [biocare.net]

- 22. biocare.net [biocare.net]

- 23. doctors.anticancer.co.il [doctors.anticancer.co.il]

- 24. oncology.labcorp.com [oncology.labcorp.com]

- 25. sfmc.testcatalog.org [sfmc.testcatalog.org]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. clyte.tech [clyte.tech]

- 30. Cell Surface Flow Cytometry Staining Protocol [protocols.io]

- 31. research.pasteur.fr [research.pasteur.fr]

- 32. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Determination of folate by use of radioactive folate and binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. giffordbioscience.com [giffordbioscience.com]

- 35. researchgate.net [researchgate.net]

- 36. scilit.com [scilit.com]

Folate-PEG3-C2-acid: An In-depth Technical Guide to a Bifunctional Linker for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate-PEG3-C2-acid is a bifunctional linker designed for the targeted delivery of therapeutic agents to cells overexpressing the folate receptor (FR). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in the development of targeted therapies, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols for its synthesis, conjugation, and characterization are presented, alongside a compilation of relevant quantitative data. Furthermore, key biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its utility in advanced drug development.

Introduction: The Role of this compound in Targeted Therapy

Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by selectively delivering them to diseased cells, thereby minimizing off-target toxicity. The folate receptor is a well-established target for this strategy, as it is frequently overexpressed on the surface of various cancer cells, including those of the ovaries, lungs, and kidneys, while having limited expression in most normal tissues.[1][2]

This compound is a heterobifunctional linker that leverages this differential expression. It consists of three key components:

-

A folate moiety: This acts as the targeting ligand, binding with high affinity to the folate receptor on cancer cells.

-

A polyethylene glycol (PEG) spacer (PEG3): The three-unit PEG chain enhances the solubility and bioavailability of the conjugate, provides flexibility, and can reduce immunogenicity.[3][4]

-

A C2-carboxylic acid terminal group: This functional group provides a reactive handle for the covalent attachment of a variety of molecular payloads, such as small molecule drugs, toxins, or E3 ligase ligands for PROTACs, typically through the formation of an amide bond.

This combination of features makes this compound a versatile tool for constructing targeted drug delivery systems that can be internalized by cancer cells through folate receptor-mediated endocytosis.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of drugs conjugated to this compound is primarily achieved through folate receptor-mediated endocytosis.[5][6] The process can be summarized in the following steps:

-

Binding: The folate portion of the conjugate binds with high affinity to the folate receptors on the surface of the target cancer cell.

-

Endocytosis: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an endosome.[5]

-

Acidification and Release: The endosome matures and its internal pH decreases. This acidic environment can facilitate the cleavage of certain linker-drug bonds and the release of the therapeutic payload into the cytoplasm.[5]

-

Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another conjugate.[5]

This process allows for the selective accumulation of the therapeutic agent inside cancer cells, enhancing its efficacy while minimizing exposure to healthy cells.

Quantitative Data: Performance Metrics of Folate-Targeted Systems

The efficacy of drug delivery systems utilizing folate-PEG linkers can be assessed by various quantitative parameters. While specific data for this compound is not always available in the public domain, the following tables summarize representative data from studies on similar folate-PEG-conjugated nanoparticles and drugs, providing an indication of the expected performance.

Table 1: Drug Loading and Release Characteristics of Folate-Conjugated Nanoparticles

| Parameter | Drug | Carrier System | Value | Reference |

| Drug Loading Percentage | ε-viniferine | PLGA-PEG-Folate Nanoparticles | 8.87% ± 0.68% | [7][8] |

| Drug Loading Percentage | Vincristine Sulfate | PLGA-PEG-Folate Nanoparticles | 2.60% ± 0.20% | [7][8] |

| Drug Release (at 6 hours) | ε-viniferine | PLGA-PEG-Folate Nanoparticles | 31.83% | [7] |

| Drug Loading Capacity | Curcumin | Folate-conjugated β-Cyclodextrin Nanoparticles | 20.27% ± 0.92% | [9] |

| Encapsulation Efficiency | Curcumin | Folate-conjugated β-Cyclodextrin Nanoparticles | 95.64% ± 0.92% | [9] |

Table 2: In Vitro Cytotoxicity of Folate-Targeted Therapeutics

| Cell Line | Drug/Conjugate | IC50 Value | Comments | Reference |

| KB (FR-positive) | Folic acid-camptothecin-PEG conjugate | 6 nM | In the presence of excess free folic acid, the IC50 increased to 0.1 mM, demonstrating receptor-mediated uptake. | [10] |

| 4-T1 (FR-negative) | Folic acid-polyethylene glycol-rhaponticin conjugate | Ineffective | The conjugate showed selective cytotoxicity only in FR-positive cells. | [10] |

| A2780/AD (FR-positive ovarian) | Folate-PEG-AZT conjugate | ~20-fold more potent than unconjugated AZT | Demonstrates enhanced potency against a drug-resistant cell line. | [11] |

| HeLa (FR-positive cervical) | Folate-functionalized nanosuspension | Significantly higher cytotoxicity than non-targeting nanosuspension | Highlights the benefit of folate targeting. | [9] |

Experimental Protocols